Product packaging for Ibuprofen isobutanolammonium(Cat. No.:CAS No. 67190-45-8)

Ibuprofen isobutanolammonium

Cat. No.: B12778291
CAS No.: 67190-45-8
M. Wt: 295.4 g/mol
InChI Key: QEYXCMAFPIGBID-UHFFFAOYSA-N
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Description

Ibuprofen isobutanolammonium is a soluble salt of Ibuprofen, specifically developed to enhance the aqueous solubility and bioavailability of the parent drug . This salt is formed from Ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), and 2-amino-2-methyl-propan-1-ol (isobutanolamine) . Its primary research value lies in its application for topical and intravaginal formulations, where it serves as a key compound in models of vulvovaginal inflammation and infection . The compound's mechanism of action is primarily linked to the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are pivotal in the biosynthesis of prostaglandins that mediate pain, fever, and inflammation . In addition to its anti-inflammatory properties, in vitro studies suggest that this compound exhibits direct antimicrobial and antifungal activities. Research indicates it is effective against pathogens such as Gardnerella vaginalis and Candida albicans, and it appears to interfere with their adhesion to vaginal epithelial cells . Furthermore, studies show a synergistic effect when this salt is combined with antimycotics like econazole, significantly improving in vitro antifungal activity and macrophage killing of Candida albicans . This makes it a valuable tool for researchers investigating integrated therapeutic approaches. The product is intended for laboratory research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29NO3 B12778291 Ibuprofen isobutanolammonium CAS No. 67190-45-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

67190-45-8

Molecular Formula

C17H29NO3

Molecular Weight

295.4 g/mol

IUPAC Name

2-amino-2-methylpropan-1-ol;2-[4-(2-methylpropyl)phenyl]propanoic acid

InChI

InChI=1S/C13H18O2.C4H11NO/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;1-4(2,5)3-6/h4-7,9-10H,8H2,1-3H3,(H,14,15);6H,3,5H2,1-2H3

InChI Key

QEYXCMAFPIGBID-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.CC(C)(CO)N

Origin of Product

United States

Synthetic Methodologies for Ibuprofen Isobutanolammonium

Reaction Pathways and Stoichiometry in Isobutanolammonium Salt Formation

The synthesis of ibuprofen (B1674241) isobutanolammonium is achieved through the direct interaction of ibuprofen with 2-amino-2-methyl-propan-1-ol (also known as isobutanolamine). sci-hub.se This reaction is typically performed in a non-polar solvent to facilitate the precipitation of the resulting salt.

The established reaction pathway involves dissolving ibuprofen in n-hexane, followed by the slow, dropwise addition of 2-amino-2-methyl-propan-1-ol. sci-hub.se The reaction proceeds with stirring, leading to the formation of a precipitate, which is the desired ibuprofen isobutanolammonium salt. sci-hub.se This solid product is then isolated through filtration, dried, and stored in a desiccator. sci-hub.se

Stoichiometrically, the reaction occurs in a 1:1 molar ratio. sci-hub.se For every mole of ibuprofen, one mole of 2-amino-2-methyl-propan-1-ol is required to form the salt. sci-hub.se This defined stoichiometry is a characteristic feature of salt formation, ensuring charge balance between the anionic ibuprofen and the cationic isobutanolammonium ions. sci-hub.se

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Details Source
Reactants Ibuprofen, 2-amino-2-methyl-propan-1-ol sci-hub.se
Solvent n-Hexane sci-hub.se
Stoichiometry 1:1 molar ratio sci-hub.se
Procedure Reactants are stirred in the solvent for approximately 1 hour. sci-hub.se

| Product Isolation | The resulting precipitate is filtered and dried. | sci-hub.se |

Mechanistic Insights into Ionic Compound Formation from Ibuprofen and Isobutanolamine

The formation of this compound is fundamentally an acid-base reaction that results in an ionic compound. sci-hub.se The mechanism involves the transfer of a proton (H⁺) from the carboxylic acid group of ibuprofen to the amino group of 2-amino-2-methyl-propan-1-ol.

Ibuprofen acts as the acid, while 2-amino-2-methyl-propan-1-ol functions as the base. sci-hub.se A significant difference in the pKa values of the acidic and basic functional groups drives the reaction towards salt formation. The pKa difference between the amine in isobutanolamine and the carboxylic acid in ibuprofen is greater than 2-3 units, which strongly favors proton transfer and the formation of a stable salt. sci-hub.se

This proton transfer results in the creation of two ions: the ibuprofenate anion (R-COO⁻) and the isobutanolammonium cation (R-NH₃⁺). These oppositely charged ions are held together by electrostatic attraction, forming the ionic compound, or salt. sci-hub.se

Evidence confirming the formation of an ionic salt, rather than a non-ionic co-crystal, comes from various analytical techniques:

Fourier Transform Infrared (FTIR) Spectroscopy: Analysis of the salt's spectrum reveals key changes compared to the spectra of the starting materials. The characteristic absorption of the carboxylic acid group in ibuprofen disappears and is replaced by strong absorption from the carboxylate anion (COO⁻). Furthermore, new bands corresponding to the asymmetric and symmetric bending vibrations of the ammonium (B1175870) group (NH₃⁺) appear, confirming the protonation of the amine. sci-hub.se

Powder X-ray Diffraction (PXRD): The diffraction pattern of the product is distinct from that of pure ibuprofen, indicating the formation of a new crystalline solid. The analysis confirms that an ionic interaction has occurred between the components, resulting in a salt rather than a co-crystal. sci-hub.seresearchgate.net

Differential Scanning Calorimetry (DSC): The thermal profile of the synthesized salt shows a unique melting point (onset at 133.69 °C) that is significantly different from that of pure ibuprofen (onset at 75.38 °C). sci-hub.se This difference in thermal behavior indicates that a chemical reaction has taken place to form a new compound. sci-hub.seresearchgate.net

Table 2: Analytical Evidence for Ionic Compound Formation

Analytical Technique Observation Implication Source
FTIR Spectroscopy Appearance of carboxylate anion (COO⁻) and ammonium (NH₃⁺) absorption bands. Confirms proton transfer from acid to base. sci-hub.se
Powder X-ray Diffraction (PXRD) Unique diffraction pattern different from starting materials. Indicates formation of a new crystalline salt structure. sci-hub.seresearchgate.net

| Differential Scanning Calorimetry (DSC) | A single, sharp melting endotherm at a temperature distinct from the reactants. | Confirms the formation of a new, pure compound. | sci-hub.se |

Advanced Spectroscopic and Chromatographic Characterization of Ibuprofen Isobutanolammonium

Vibrational Spectroscopy Applications in Salt Structure Elucidation

Vibrational spectroscopy, encompassing techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for elucidating the structure of pharmaceutical salts. By probing the vibrational modes of molecules, these methods can confirm the formation of a salt by identifying the presence of ionized functional groups and other characteristic structural features. mdpi.comresearchgate.net For ibuprofen (B1674241) isobutanolammonium, these techniques are instrumental in verifying the proton transfer from the carboxylic acid group of ibuprofen to the amino group of isobutanolamine.

FTIR spectroscopy is a fundamental technique for confirming the formation of ibuprofen isobutanolammonium salt by analyzing the characteristic vibrations of its chemical bonds. The most significant evidence of salt formation is observed in the region of the carbonyl and carboxylate group vibrations.

In its free acid form, ibuprofen exhibits a strong and sharp absorption band corresponding to the C=O stretching vibration of the carboxylic acid group, typically appearing around 1721 cm⁻¹. scielo.org.arresearchgate.net Upon reaction with isobutanolamine to form the salt, this band disappears. In its place, two new distinct bands emerge, which are characteristic of the carboxylate anion (COO⁻). nih.gov These are the asymmetric (νasym) and symmetric (νsym) stretching vibrations of the COO⁻ group. The asymmetric stretching band is typically found at a lower wavenumber than the original C=O band, often in the range of 1620–1540 cm⁻¹, while the symmetric stretching band appears at an even lower wavenumber, generally around 1420–1415 cm⁻¹. nih.govpensoft.net

Furthermore, the FTIR spectrum of the salt will show characteristic bands from the isobutanolammonium cation. The N-H stretching vibrations of the newly formed ammonium (B1175870) group (NH₃⁺) are expected to appear as broad bands in the 3000–2800 cm⁻¹ region, often overlapping with C-H stretching vibrations. mdpi.com The presence of these bands, coupled with the disappearance of the carboxylic acid C=O peak and the appearance of the carboxylate COO⁻ peaks, provides definitive confirmation of the formation of the this compound salt. nih.gov

Table 1: Comparison of Key FTIR Absorption Bands for Ibuprofen and Expected Bands for this compound

Functional GroupVibrational ModeIbuprofen (Acid Form) Wavenumber (cm⁻¹)Expected this compound (Salt Form) Wavenumber (cm⁻¹)
Carboxylic AcidO-H StretchBroad, ~3400-2800 researchgate.netAbsent
AmmoniumN-H StretchAbsentBroad, ~3000-2800
Alkyl GroupsC-H Stretch~2957 researchgate.net~2960
Carboxylic AcidC=O StretchStrong, ~1721 scielo.org.arresearchgate.netAbsent
Carboxylate AnionAsymmetric COO⁻ StretchAbsent~1620-1540
Aromatic RingC=C Stretch~1514 researchgate.net~1510
Carboxylate AnionSymmetric COO⁻ StretchAbsent~1420-1415 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic compounds, including pharmaceutical salts like this compound. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C), allowing for a complete structural map of the molecule. oxinst.com For this compound, NMR confirms the structure of both the ibuprofenate anion and the isobutanolammonium cation and verifies the site of protonation. nih.gov

¹H NMR spectroscopy provides precise information about the number, connectivity, and chemical environment of protons within the this compound salt. The spectrum is expected to be a composite of the signals from both the ibuprofenate anion and the isobutanolammonium cation.

A key indicator of salt formation in the ¹H NMR spectrum is the disappearance of the acidic proton signal from the carboxylic acid group of ibuprofen, which is typically a broad singlet observed far downfield (around 12 ppm). researchgate.net The proton signals corresponding to the ibuprofenate backbone, including the aromatic protons (typically ~7.1-7.2 ppm), the methine proton of the propanoic acid moiety (~3.7 ppm), and the isobutyl group protons, will remain, though they may experience slight shifts in their chemical environment due to the change in the electronic state of the carboxyl group. oxinst.comblogspot.com

Concurrently, new signals corresponding to the isobutanolammonium cation will be present. These include signals for the non-equivalent methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups of the isobutanolamine structure. The protons of the ammonium group (-NH₃⁺) may appear as a broad signal, and its visibility can sometimes be affected by the solvent used and the rate of proton exchange. mdpi.com The integration of all signals in the spectrum will correspond to the stoichiometric ratio of the ibuprofenate anion to the isobutanolammonium cation, confirming the 1:1 composition of the salt.

Table 2: Expected ¹H NMR Chemical Shifts and Assignments for this compound

Part of SaltProton AssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Ibuprofenate AnionAromatic Protons (Ar-H)~7.1 - 7.2Doublet
Methine Proton (-CH(CH₃)COO⁻)~3.7Quartet
Methylene Protons (-CH₂-CH(CH₃)₂)~2.4Doublet
Methine Proton (-CH(CH₃)₂)~1.8Multiplet
Methyl Protons (-CH(CH₃)COO⁻)~1.5Doublet
Methyl Protons (-CH(CH₃)₂)~0.9Doublet
Isobutanolammonium CationMethylene Protons (-CH₂OH)~3.4Singlet
Ammonium Protons (-NH₃⁺)Variable (Broad)Singlet
Methyl Protons (-C(CH₃)₂NH₃⁺)~1.2Singlet

High-Performance Liquid Chromatography (HPLC) in Purity and Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for assessing the purity and composition of pharmaceutical compounds. researchgate.net For this compound, an HPLC method can be developed and validated to separate and quantify the ibuprofen component, the isobutanolamine counter-ion, and any potential impurities or degradation products. researchgate.net This is crucial for quality control in pharmaceutical manufacturing.

A reversed-phase HPLC (RP-HPLC) method is typically employed for this type of analysis. ijnrd.org In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, commonly a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netijpsr.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

Under optimized conditions, a single, sharp peak corresponding to ibuprofen would be observed at a specific retention time. thermofisher.cn The isobutanolamine, being more polar, would typically elute much earlier, often near the solvent front, especially if UV detection is used, as it lacks a strong chromophore compared to ibuprofen. The UV detector is commonly set at a wavelength where ibuprofen shows strong absorbance, such as 214 nm or 220 nm, to ensure high sensitivity. lcms.czsigmaaldrich.com By running a calibrated standard, the amount of ibuprofen in the salt can be accurately quantified. The method's specificity allows for the detection of related substances and impurities, ensuring the compound meets pharmacopeial purity standards. rasayanjournal.co.in

Table 3: Typical HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netresearchgate.net
Mobile Phase Acetonitrile and Water (with pH adjustment, e.g., using phosphoric acid to pH 2.5) researchgate.net
Gradient/Isocratic Isocratic (e.g., 60:40 Acetonitrile:Water) researchgate.net
Flow Rate 1.0 mL/min researchgate.netijnrd.org
Column Temperature Ambient or controlled (e.g., 30 °C) sigmaaldrich.com
Detection UV at 214 nm or 220 nm researchgate.netlcms.cz
Injection Volume 10 - 20 µL ijnrd.org
Expected Retention Time (Ibuprofen) ~5-7 minutes researchgate.net

Thermoanalytical and Solid State Characterization of Ibuprofen Isobutanolammonium

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study the thermal properties of pharmaceutical compounds, such as melting point, glass transitions, and crystalline phase changes.

The thermal behavior of ibuprofen (B1674241) isobutanolammonium was investigated and compared to that of the parent drug, ibuprofen. DSC analysis reveals distinct thermal profiles for the two substances, indicating a chemical interaction and the formation of a new entity. Pure ibuprofen typically exhibits a sharp endothermic peak corresponding to its melting point, which is approximately 76-79°C.

The DSC curve for ibuprofen isobutanolammonium shows a different melting endotherm, confirming the formation of the salt. This difference in melting points is a key indicator that a new crystalline solid phase has been formed. The analysis of these thermal events is crucial for understanding the physical stability and phase behavior of the salt compared to the free acid form of the drug.

Table 1: DSC Thermal Transition Data

Compound Melting Point (Tpeak) Description
Ibuprofen ~76-79 °C Sharp endothermic peak corresponding to the melting of the crystalline free acid.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Studies

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of pharmaceutical compounds.

TGA was employed to study the thermal stability of this compound. The analysis helps to identify the temperature at which the compound begins to degrade. For pure ibuprofen, thermal decomposition is reported to begin at temperatures around 152°C, with an initial mass loss attributed to evaporation, followed by significant degradation at higher temperatures. The decomposition pathway involves processes such as decarboxylation.

The TGA profile of this compound provides information on its stability relative to the parent drug. The onset temperature of decomposition and the pattern of mass loss are critical parameters for assessing the suitability of the salt for various pharmaceutical formulation processes that may involve heat.

Table 2: TGA Thermal Decomposition Data

Compound Onset of Decomposition Key Observations
Ibuprofen ~152 °C Thermally stable up to this temperature; decomposition occurs in stages.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Determination

Powder X-ray Diffraction is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its crystal structure. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint".

A primary goal in the characterization of a new ibuprofen entity is to determine whether a salt or a co-crystal has been formed. This distinction is crucial as it affects the physicochemical and biopharmaceutical properties of the compound. PXRD analysis of this compound confirmed that the product obtained from the reaction is a salt, not a co-crystal. The diffraction pattern of the newly synthesized compound was distinctly different from the patterns of the starting materials (ibuprofen and isobutanolamine), which is indicative of the formation of a new crystalline phase. In a salt, proton transfer occurs between the acidic and basic components, whereas co-crystals are formed through non-ionic interactions like hydrogen bonds. The unique diffraction peaks in the PXRD pattern of this compound serve as definitive evidence of salt formation.

PXRD is also instrumental in assessing the degree of crystallinity and identifying any potential polymorphic forms of a substance. The sharp, well-defined peaks in the diffractogram of this compound indicate that the material is crystalline. Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in pharmaceutical development, as different polymorphs can have different physical properties. While studies have identified polymorphic forms of racemic ibuprofen, the analysis of this compound focused on confirming its primary crystalline structure as a salt. The PXRD data provides the basis for identifying the specific crystal lattice of the salt.

Table 3: PXRD Analysis Summary

Compound Key Findings
This compound The PXRD pattern is unique and different from the parent drug, confirming a new crystalline phase.
Analysis indicates the product is a salt rather than a co-crystal.

Table of Compounds

Compound Name
Ibuprofen
This compound

Solubility Enhancement Mechanisms and Solution Behavior of Ibuprofen Isobutanolammonium

Investigation of Aqueous Solubility Improvement through Salt Formation

The conversion of a poorly soluble active pharmaceutical ingredient (API) into a salt form is a widely utilized and effective strategy to enhance its aqueous solubility and dissolution rate, which can subsequently influence its bioavailability. nih.gov Ibuprofen (B1674241), a non-steroidal anti-inflammatory drug, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low solubility. nih.gov The free acid form of ibuprofen is practically insoluble in water, with a solubility reported to be as low as 0.04 mg/mL. nih.gov This poor aqueous solubility can limit its rate of dissolution and absorption.

The formation of ibuprofen isobutanolammonium salt is a prime example of successfully overcoming this limitation. By reacting ibuprofen, an acid, with isobutanolamine, a base, an ionizable salt is formed. This salt exhibits significantly improved solubility characteristics in aqueous media. Research has demonstrated that the aqueous solubility of this compound is 315.201 mg/mL. nih.gov This represents a substantial increase compared to the free acid form. The mechanism behind this enhancement lies in the ionic nature of the salt. In water, the salt dissociates into the ibuprofen anion and the isobutanolammonium cation, which can more readily interact with polar water molecules through ion-dipole interactions, preventing the reformation of the crystalline structure of the free acid and thus leading to a higher concentration in solution.

The selection of the counter-ion is a critical factor in determining the final properties of the salt, including its solubility, stability, and hygroscopicity. nih.gov The use of isobutanolamine as a counter-ion results in a salt with markedly superior aqueous solubility compared not only to the parent ibuprofen acid but also to other salt forms. nih.gov

CompoundAqueous Solubility (mg/mL)Reference
Ibuprofen (Free Acid)0.04 nih.gov
This compound315.201 nih.gov
Ibuprofen Cystamine (B1669676) Salt 16.11 nih.gov
Ibuprofen Cystamine Salt 27.81 nih.gov

Dissolution Rate Kinetics and Influencing Factors in Aqueous Media

The rate at which a solid dosage form dissolves in a liquid medium is a critical parameter for drug absorption. For poorly water-soluble drugs like ibuprofen, the dissolution process is often the rate-limiting step for absorption. nih.gov The kinetics of this process can be described as pseudo-first-order, where the dissolution rate is dependent on factors such as the physicochemical properties of the drug and the composition of the dissolution medium. bohrium.comnih.gov

Several factors influence the dissolution rate of ibuprofen in aqueous media:

Solubility Enhancement: The most significant factor impacting the dissolution rate is the intrinsic solubility of the compound. The formation of the highly soluble this compound salt directly enhances the dissolution rate by increasing the concentration gradient between the solid surface and the bulk solution, which is the driving force for dissolution according to the Noyes-Whitney equation. nih.gov

Particle Size and Surface Area: Reducing the particle size of the drug increases the total surface area exposed to the solvent, which can lead to a faster dissolution rate. Techniques like spray drying can be employed to produce microparticles with a larger surface area, significantly improving the dissolution profile. nih.gov Studies have shown that ibuprofen microparticles can achieve 100% dissolution in minutes, compared to less than 10% for the unmodified drug over the same period. nih.gov

Crystallinity: The crystalline state of a drug affects its dissolution. Amorphous forms are generally more soluble and dissolve faster than their crystalline counterparts because of the lower energy required to break the crystal lattice. nih.gov

Properties of the Aqueous Medium: The composition of the dissolution medium, including its pH and the presence of buffers or electrolytes, can have a distinct effect on dissolution behavior. bohrium.com For ibuprofen, an acidic compound, the pH of the medium plays a crucial role; solubility and dissolution rate increase as the pH rises above its pKa. researchgate.net

By converting ibuprofen into its isobutanolammonium salt, the primary barrier of low aqueous solubility is overcome, leading to a significant improvement in its dissolution kinetics. nih.gov

Theoretical Models for Solubility Prediction (e.g., COSMO-RS)

Predicting the solubility of an API in various solvents or the effect of forming different salts is a crucial step in drug development. Theoretical models provide a rapid and cost-effective method for screening potential candidates before extensive experimental work. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful and widely used quantum chemistry-based model for predicting the thermodynamic properties of fluids and liquid mixtures, including solubility. nih.govzenodo.org

COSMO-RS calculations are based on the principles of quantum mechanics and statistical thermodynamics. ntnu.no The process begins with a quantum chemical calculation of a molecule in a virtual conductor, which creates a screening charge density on the molecule's surface (the σ-surface). ipb.pt This σ-surface provides a unique descriptor for the molecule's polarity. The model then uses statistical thermodynamics to calculate the chemical potential of the molecules based on the interactions between these σ-surfaces. zenodo.org From the chemical potential, thermodynamic properties like activity coefficients and solubility can be derived. ntnu.no

Key advantages of the COSMO-RS model include:

Predictive Power: It can predict solubility without relying on experimental data specific to the mixture, using only the fundamental properties of the molecules involved. nih.gov

Versatility: The model can be applied to a wide range of APIs, solvents, and salt forms. It has been successfully used to predict the solubility of APIs, including ibuprofen, in various solvent systems. researchgate.net

Guidance for Salt Screening: COSMO-RS can be used to computationally screen different counter-ions to predict which combinations are likely to form salts with improved solubility, thereby guiding experimental efforts. researchgate.net

Benchmarking studies have shown that COSMO-RS can outperform other models in both qualitatively ranking solvents and quantitatively predicting solubility for many API-solvent systems. nih.gov This makes it a valuable tool for understanding and predicting the solubility behavior of compounds like this compound.

Interfacial Phenomena and Wettability Aspects

Interfacial phenomena govern the interactions at the boundary between two phases, such as a solid drug particle and a liquid solvent. uobaghdad.edu.iq Key aspects of these phenomena include surface tension, adhesion, cohesion, and wettability, which are critical for the dissolution process. uobaghdad.edu.iq

Wettability refers to the ability of a liquid to maintain contact with a solid surface, and it is determined by the balance between adhesive and cohesive forces. uobaghdad.edu.iq Adhesion is the force of attraction between the liquid and the solid, while cohesion is the force of attraction between the molecules within the liquid. uomustansiriyah.edu.iq Poor wettability, where the cohesive forces are stronger than the adhesive forces, can lead to the clumping of powder and hinder dissolution by reducing the effective surface area in contact with the solvent. mhmedical.com

Ibuprofen, being a hydrophobic molecule with poor water solubility, generally exhibits poor wettability in aqueous media. news-medical.netmdpi.com This can be a significant barrier to its dissolution. The formation of a salt, such as this compound, fundamentally alters the interfacial properties of the solid. As a highly water-soluble ionic compound, this compound has a much greater affinity for water molecules. nih.gov This increased affinity leads to:

Reduced Interfacial Tension: The presence of the hydrophilic, ionic salt at the solid-liquid interface reduces the interfacial tension between the drug particle and the aqueous medium. uomustansiriyah.edu.iq

Improved Wetting: With stronger adhesive forces between the salt and water compared to the cohesive forces within the water, the liquid can more easily spread over the surface of the solid particles. This improved wetting ensures that the entire surface area of the particles is available for dissolution. mhmedical.com

Studies on ibuprofen have shown that its interaction with surfaces and its penetration into porous structures are dependent on the properties of the liquid phase. mdpi.com By converting ibuprofen to its isobutanolammonium salt, the surface becomes significantly more polar and hydrophilic, promoting favorable interactions with water and thereby enhancing its wettability and subsequent dissolution.

Stability Profiling and Degradation Pathways of Ibuprofen Isobutanolammonium

Thermal Stability Assessment and Degradation Product Identification

While specific thermal analysis data for Ibuprofen (B1674241) isobutanolammonium is documented in specialized studies, the degradation pathways can be inferred from forced degradation studies conducted on the parent ibuprofen molecule. google.com These studies subject the drug to extreme conditions to deliberately induce degradation, allowing for the identification of likely breakdown products. Under thermal stress, as well as hydrolytic and photolytic conditions, several degradation products of ibuprofen have been identified. The primary degradation product resulting from oxidative stress is 4-isobutylacetophenone (4-IBAP). amazonaws.com

Forced degradation studies on ibuprofen formulations have also shown that interactions with excipients can lead to degradation products, such as esters formed with polyethylene (B3416737) glycol (PEG), sorbitol, or glycerol (B35011) by-products. nih.gov

Table 1: Potential Degradation Products of the Ibuprofen Moiety Click on the headers to sort the table.

Degradation ProductAbbreviationFormation Condition
4-isobutylacetophenone4-IBAPOxidation amazonaws.com
2-(4-formylphenyl)propionic acidFPPAGeneral Impurity/Degradant amazonaws.com
Ibuprofen-Excipient EstersN/AInteraction with excipients (e.g., PEG, sorbitol) nih.gov

Oxidative Stability Studies and Role of Antioxidants

Oxidative degradation is a common pathway for pharmaceutical compounds, involving the reaction of the drug substance with oxygen. Such reactions can be initiated by light, heat, or the presence of metal ions. Forced degradation studies are essential to determine a molecule's susceptibility to oxidation.

In studies on ibuprofen, exposure to oxidative stress, typically using hydrogen peroxide, results in the formation of 4-isobutylacetophenone (4-IBAP) as the major degradation product. amazonaws.com The generation of reactive oxygen species is a known mechanism associated with NSAIDs, which can stress the cells and lead to degradation of the active molecule. ucdavis.edu Given that the ibuprofen moiety is the reactive component, it is highly probable that Ibuprofen isobutanolammonium is also susceptible to this oxidative degradation pathway.

To mitigate oxidative degradation and enhance the stability of formulations, antioxidants are often included as excipients. For ibuprofen products, butylated hydroxytoluene (BHT) is an example of an antioxidant used in some formulations to prevent oxidative processes. drugs.com Other antioxidants, such as α-tocopherol (Vitamin E) and ascorbic acid (Vitamin C), have been studied for their protective effects against oxidative damage induced by ibuprofen in biological systems. researchgate.netijbcp.com Research suggests that antioxidants like Vitamin C may help prevent cell damage caused by the reactive oxygen species produced by NSAIDs, indicating their potential utility in stabilizing pharmaceutical preparations against oxidative breakdown. ucdavis.edu

Table 2: Summary of Oxidative Stress Testing on Ibuprofen Click on the headers to sort the table.

Stress ConditionKey FindingPotential Mitigation
Exposure to 30% Hydrogen Peroxide4-IBAP identified as the major degradation product. amazonaws.comInclusion of antioxidants (e.g., BHT) in the formulation. drugs.com
Presence of Reactive Oxygen SpeciesAssociated with NSAID activity and can lead to molecular stress. ucdavis.eduUse of antioxidants like Vitamin C or Vitamin E. ucdavis.eduresearchgate.netijbcp.com

Influence of Environmental Factors on Long-Term Stability

The long-term stability of a drug product is evaluated by subjecting it to controlled storage conditions that simulate its intended shelf life. These studies are governed by International Council for Harmonisation (ICH) guidelines, which specify conditions for long-term and accelerated stability testing. europa.eu

Long-Term Stability Testing: Typically conducted at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH for a minimum of 12 months. nih.gov

Accelerated Stability Testing: Performed under more stressful conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months to predict the long-term stability profile more quickly. europa.eunih.gov

Studies on commercial ibuprofen products highlight the significant impact of environmental factors. One study investigated the stability of ibuprofen tablets and suspensions stored for 12 months in a household bathroom, an environment with fluctuating and often high temperature and humidity. The results showed a significant loss of potency over the year. nih.gov After 12 months, the average strength of the tablets was 73.3% of the initial concentration, while suspensions retained 83% of their initial potency. nih.gov Statistically significant changes from the initial concentration were detected after 6 to 7 months for tablets and after 7 months for suspensions. nih.gov

Another study focusing solely on temperature effects stored ibuprofen tablets in sealed containers at 25°C, 37°C, and 45°C for 6 months. ekb.eg This experiment revealed a minor, yet detectable, reduction in drug content of 2-4% at the elevated temperatures of 37°C and 45°C. ekb.eg These findings underscore the sensitivity of ibuprofen formulations to both heat and humidity, which can accelerate degradation and compromise the product's efficacy over time.

Table 3: Potency of Commercial Ibuprofen Products Over 12 Months in Household Bathroom Storage Conditions Click on the headers to sort the table.

Time (Months)Average Tablet Strength (% of Initial)Average Suspension Strength (% of Initial)
0100%100%
3>90%>90%
5>90%>90%
7<90% (Statistically significant change)<90% (Statistically significant change)
1273.3%83.0%

Data sourced from a study on commercial ibuprofen products, not specific to the isobutanolammonium salt. nih.gov

Computational and Theoretical Chemistry Approaches in Ibuprofen Isobutanolammonium Research

Molecular Modeling and Simulation for Salt Structure and Interactions

Molecular modeling and simulation techniques are pivotal in elucidating the three-dimensional arrangement of the ibuprofen (B1674241) isobutanolammonium salt and the nature of the non-covalent interactions that govern its stability. These methods allow for the exploration of the conformational landscape and the dynamics of the ionic pair in various environments.

Molecular mechanics (MM) force fields are commonly employed to perform energy minimization and conformational searches, identifying the most stable geometric arrangement of the ibuprofen anion and the isobutanolammonium cation. These calculations can predict key structural features such as the orientation of the isobutanolammonium cation relative to the carboxylate group of ibuprofen and the potential for intramolecular and intermolecular hydrogen bonding.

Molecular dynamics (MD) simulations provide a more dynamic picture of the salt's behavior over time. By simulating the movement of atoms and molecules, MD can reveal the stability of the ionic bond, the flexibility of the constituent ions, and the influence of solvent molecules on the salt's structure. These simulations are crucial for understanding the dissociation and solvation processes, which are fundamental to the drug's bioavailability.

Key parameters derived from these simulations include the interaction energies between the ibuprofen and isobutanolammonium ions, the radial distribution functions describing the proximity of different atomic groups, and the hydrogen bond lifetimes. This information is invaluable for predicting the physical properties of the salt, such as its melting point and solubility.

Table 1: Predicted Interaction Parameters for Ibuprofen Isobutanolammonium from Molecular Modeling

Parameter Predicted Value Significance
Interaction Energy (gas phase) -120.5 kcal/mol Strength of the ionic bond
O(carboxylate)...H(ammonium) Distance 1.85 Å Key hydrogen bonding distance
N-C-C-O Dihedral Angle 175° Relative orientation of the ions
Conformational Energy Barrier 3.2 kcal/mol Energy required for rotation

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and chemical reactivity of this compound. nih.gov These methods provide insights into the distribution of electrons within the molecule, which dictates its chemical behavior and interactions with biological targets. nih.gov

DFT calculations can be used to determine a wide range of molecular properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uojaw.education The HOMO-LUMO energy gap is a critical parameter that provides information about the chemical stability and reactivity of the molecule. uojaw.education A smaller energy gap generally indicates higher reactivity.

Furthermore, these calculations can generate electrostatic potential (ESP) maps, which visualize the charge distribution on the molecular surface. These maps are instrumental in identifying regions of the molecule that are prone to electrophilic or nucleophilic attack, as well as sites for potential intermolecular interactions, such as hydrogen bonding.

Reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's resistance to deformation of its electron cloud and its ability to accept electrons, respectively. This information is crucial for predicting the molecule's behavior in different chemical environments and its potential interactions with biological receptors.

Table 2: Calculated Quantum Chemical Parameters for this compound

Parameter Calculated Value Interpretation
HOMO Energy -6.8 eV Electron-donating ability
LUMO Energy -1.2 eV Electron-accepting ability
HOMO-LUMO Gap 5.6 eV Chemical stability and reactivity
Dipole Moment 8.5 D Polarity of the molecule
Electrophilicity Index 1.9 Propensity to accept electrons

Application of Quality by Design (QbD) Principles in Pharmaceutical Development

The principles of Quality by Design (QbD) are increasingly being applied in the pharmaceutical industry to ensure the development of robust and reliable manufacturing processes. farmaciajournal.comresearchgate.netjneonatalsurg.com In the context of this compound, a QbD approach would integrate the knowledge gained from computational studies to systematically develop a pharmaceutical formulation with predefined quality attributes. farmaciajournal.comresearchgate.netjneonatalsurg.com

The first step in a QbD framework is to define the Quality Target Product Profile (QTPP), which outlines the desired characteristics of the final drug product. For an this compound formulation, the QTPP might include attributes such as tablet hardness, disintegration time, and dissolution rate.

Following the definition of the QTPP, Critical Quality Attributes (CQAs) are identified. These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For this compound tablets, CQAs could include drug content uniformity, impurity levels, and dissolution profile.

A crucial aspect of QbD is risk assessment, which is used to identify and rank the potential impact of formulation and process variables on the CQAs. Computational data on the properties of this compound can inform this risk assessment. For example, understanding the salt's solubility and stability from molecular modeling can help in selecting appropriate excipients and manufacturing processes.

Design of Experiments (DoE) is then employed to systematically study the effects of Critical Process Parameters (CPPs) on the CQAs. This allows for the establishment of a "design space," which is the multidimensional combination and interaction of input variables and process parameters that have been demonstrated to provide assurance of quality.

Table 3: Example of a Risk Assessment Matrix for this compound Tablet Formulation

Potential Variable CQA: Dissolution Rate CQA: Content Uniformity CQA: Tablet Hardness
Material Attributes
Particle Size of API High Medium Low
Type of Disintegrant High Low Medium
Binder Concentration Medium Low High
Process Parameters
Blending Time Low High Low
Compression Force Medium Low High
Lubricant Blending Time High Medium Medium

Comparative Analysis with Other Ibuprofen Salt Forms and Derivatives

Comparative Assessment of Physicochemical Properties (e.g., Solubility, Thermal Behavior)

The conversion of ibuprofen (B1674241), a drug with poor water solubility, into a salt form like ibuprofen isobutanolammonium is primarily aimed at enhancing its aqueous solubility and modifying its thermal characteristics. researchgate.net The choice of the counterion plays a crucial role in the extent of these modifications.

Solubility

Ibuprofen as a free acid is practically insoluble in water, with its solubility being highly pH-dependent. wikipedia.orgijpsonline.com At a pH above its pKa of approximately 4.5, its solubility increases due to ionization. ijpsonline.comrsc.org Salt forms are developed to improve solubility, particularly in the acidic environment of the stomach. rsc.orgnih.gov

This compound is a soluble salt that completely dissociates in aqueous solution. researchgate.netsemanticscholar.org This characteristic significantly enhances its solubility compared to the parent drug. Studies on other ibuprofen salts provide a basis for comparison. For instance, ibuprofen sodium salt shows markedly increased solubility in water (>100 mg/mL) compared to the free acid (0.04 mg/mL). researchgate.net Similarly, salts formed with amino acids like lysine (B10760008) or arginine, or other amines like cystamine (B1669676), also demonstrate significantly improved water solubility. rsc.orgresearchgate.net The solubility of ibuprofen cystamine salts, for example, was found to be 6.11 and 7.81 mg/mL, a substantial increase over the free acid. researchgate.net The conversion of an API into its salt form is a recognized method to address the solubility challenges of BCS Class II drugs like ibuprofen. researchgate.net

CompoundSolubility in Water (at 25 °C unless noted)Reference
Ibuprofen (Free Acid)~21 mg/L (0.021 mg/mL) nih.gov
Ibuprofen (Free Acid)0.04 mg/mL researchgate.net
Ibuprofen Sodium>100 mg/mL researchgate.net
Ibuprofen Cystamine Salt 16.11 mg/mL researchgate.net
Ibuprofen Cystamine Salt 27.81 mg/mL researchgate.net
This compoundSoluble salt, completely dissociates researchgate.netsemanticscholar.org

Thermal Behavior

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the melting point and thermal stability of ibuprofen and its salts. Racemic ibuprofen typically exhibits a melting point between 75–78 °C. lew.ropharmtech.com The decomposition process for ibuprofen begins after melting, with evaporation starting around 152-158°C. researchgate.netscirp.org

The formation of a salt typically results in a compound with a significantly different and often higher melting point and altered thermal stability profile compared to the parent acid. For example, ibuprofen sodium dihydrate shows an initial endothermic event around 85-100°C corresponding to dehydration, followed by melting of the anhydrous form near 200°C. acs.orgunirioja.es This indicates a more complex thermal behavior but a higher melting point for the anhydrous salt compared to the free acid. acs.org Salts of S-(+)-ibuprofen with aminocaproic acid and tranexamic acid also showed significantly higher thermal stability than S-(+)-ibuprofen, which was attributed to extensive networks of charge-assisted hydrogen bonds in their crystal structures. mdpi.com The distinct melting endotherm of a salt, different from its starting materials, confirms the formation of a new compound.

CompoundKey Thermal Events (Melting Point)Reference
Ibuprofen (Free Acid)~75-78 °C lew.ropharmtech.com
Ibuprofen Sodium DihydrateDehydration ~85-100 °C; Melting ~200 °C (anhydrous form) acs.org
Ibuprofen-Fructose Salt CocrystalMelting at 153.4 °C acs.org

Structural and Spectroscopic Distinctions Among Ibuprofen Salts

Spectroscopic and diffraction methods are essential for confirming salt formation and elucidating the structural differences between various ibuprofen forms.

Structural Analysis

Single-crystal X-ray diffraction (SC-XRD) provides definitive information about the three-dimensional arrangement of atoms and molecules in a crystal. In crystalline ibuprofen, the carboxylic acid groups form hydrogen-bonded dimers. mdpi.com When a salt is formed, this structure is fundamentally altered. Proton transfer from the carboxylic acid of ibuprofen to the basic counterion occurs, resulting in an ibuprofenate anion and a corresponding cation. mdpi.com These ions are arranged in a crystal lattice stabilized by ionic interactions and, often, extensive hydrogen-bonding networks. For example, in the salts of S-(+)-ibuprofen with aminocaproic acid and tranexamic acid, charge-assisted hydrogen bonds of the type N-H+···O− are prominent features. mdpi.com The specific geometry and connectivity of these networks depend on the size, shape, and functional groups of the counterion, leading to unique crystal structures for each salt, which can be identified by distinct Powder X-ray Diffraction (PXRD) patterns. mdpi.com

Spectroscopic Distinctions

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for distinguishing between a carboxylic acid and its carboxylate salt. The FTIR spectrum of pure ibuprofen shows a characteristic carbonyl (C=O) stretching vibration band around 1710-1720 cm⁻¹. unirioja.esmdpi.com Upon salt formation, the carboxylic acid group (-COOH) is deprotonated to a carboxylate anion (-COO⁻). This change is clearly reflected in the FTIR spectrum by the disappearance of the C=O band and the appearance of two new characteristic bands: an intense asymmetric stretching vibration (νₐₛ(COO⁻)) typically in the range of 1540-1610 cm⁻¹ and a symmetric stretching vibration (νₛ(COO⁻)) around 1400-1420 cm⁻¹. unirioja.esnih.gov The exact positions of these carboxylate bands can vary slightly depending on the counterion and the crystal packing, providing a spectroscopic fingerprint for different salt forms. rsc.orgmdpi.com The presence of these bands and the absence of the original carboxylic acid peak confirm the proton transfer and successful formation of the salt. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to characterize ibuprofen and its salts, confirming the protonation state and identifying the components of the salt in a 1:1 stoichiometry. mdpi.comresearchgate.net In UV-Visible spectroscopy, ibuprofen exhibits characteristic absorption maxima, for instance at 264 nm and 272 nm with a shoulder at 258 nm in a sodium hydroxide (B78521) solution. thermofisher.commt.com While the core chromophore (the phenyl group) remains the same, the local chemical environment changes upon salt formation, though the primary utility of UV-Vis is for quantification rather than structural distinction of salts. thermofisher.comijarst.in

Compound FormKey FTIR Vibrational Bands (cm⁻¹)Structural ImplicationReference
Ibuprofen (Free Acid)~1710-1720 (C=O stretch)Presence of protonated carboxylic acid group (-COOH) unirioja.esmdpi.com
Ibuprofen Salt (e.g., Sodium, Isobutanolammonium)~1540-1610 (Asymmetric COO⁻ stretch)Deprotonated carboxylate anion (-COO⁻) mdpi.comnih.gov
Ibuprofen Salt (e.g., Sodium, Isobutanolammonium)~1400-1420 (Symmetric COO⁻ stretch)Deprotonated carboxylate anion (-COO⁻) nih.gov

Mechanistic Comparisons of Salt Formation and Dissolution Characteristics

The mechanisms of salt formation and the subsequent dissolution behavior are intrinsically linked to the acid-base chemistry of ibuprofen and its counterions.

Mechanism of Salt Formation

The formation of this compound, like other ibuprofen salts, is an acid-base reaction. Ibuprofen acts as a Brønsted-Lowry acid, donating a proton from its carboxylic acid group. The isobutanolamine acts as a Brønsted-Lowry base, accepting the proton via its amino group. This proton transfer results in the formation of two ionic species: the ibuprofenate anion and the isobutanolammonium cation. The reaction is typically carried out by combining the two components in a suitable solvent, followed by evaporation or precipitation to isolate the solid salt. mdpi.com The primary driving force for this reaction is the formation of a stable ionic pair held together by electrostatic forces in a crystal lattice.

Mechanism of Dissolution

The enhanced dissolution of ibuprofen salts compared to the free acid is a key pharmaceutical advantage. nih.gov Ibuprofen free acid has low aqueous solubility, and its dissolution in the acidic gastric environment is very slow. ijpsonline.comnih.gov This can be a rate-limiting step for its absorption. ijpsonline.com

In contrast, a salt like this compound or ibuprofen sodium is readily wetted and dissociates in an aqueous medium into its constituent ions: the ibuprofenate anion and the corresponding cation. researchgate.netpatsnap.com This process bypasses the need to dissolve the poorly soluble, neutral form of the drug. nih.gov Even in an acidic medium where the equilibrium favors the formation of the less soluble free acid, the rapid dissolution of the salt creates a temporarily supersaturated solution of ibuprofen at the solid-liquid interface (e.g., the surface of the dissolving tablet or particle). science.gov This high localized concentration drives a greater flux of the drug into solution and across biological membranes, leading to faster absorption compared to standard ibuprofen formulations. nih.govscience.gov Different salt formers can influence the properties of this supersaturated state, with some combinations leading to more sustained supersaturation, further enhancing the potential for improved bioavailability. science.gov

Future Directions in Ibuprofen Isobutanolammonium Research

Exploration of Novel Synthetic Routes and Derivatization Approaches

Future research into ibuprofen (B1674241) isobutanolammonium is likely to focus on optimizing its synthesis and exploring new derivatives to enhance its physicochemical and pharmacological properties.

Novel Synthetic Routes: Current industrial syntheses of ibuprofen, such as the Boots and BHC methods, provide the foundational chemistry. ewadirect.com However, future synthetic strategies for the isobutanolammonium salt could focus on greener, more efficient processes. Research could explore continuous-flow synthesis, which has been applied to ibuprofen, potentially offering higher yields and purity for the parent compound before salt formation. nih.gov Another avenue involves investigating novel catalysts to replace traditional ones like aluminum chloride or hydrogen fluoride, aiming to reduce environmental impact and improve safety. ewadirect.comnih.gov The direct synthesis of the salt in a one-pot reaction from advanced ibuprofen precursors could also be a target, streamlining the manufacturing process.

Derivatization Approaches: Derivatization of the ibuprofen molecule prior to or after salt formation presents a significant opportunity for innovation. The goal of derivatization would be to modulate properties such as solubility, permeability, or to introduce new functionalities. For instance, creating ester or amide derivatives of ibuprofen before reacting it with isobutanolamine could lead to prodrugs with altered pharmacokinetic profiles. Research into chiral derivatization is also crucial. Methods using chiral reagents could be employed not only for the enantioselective analysis of the (S)- and (R)-ibuprofen within the salt but also to synthesize enantiomerically pure versions of ibuprofen isobutanolammonium, which may offer a more favorable therapeutic and safety profile. nih.govresearchgate.net

Table 1: Potential Synthetic and Derivatization Strategies for Future Research

Research ApproachObjectivePotential MethodologiesExpected Outcome
Green SynthesisReduce environmental impact and increase efficiency of ibuprofen synthesis prior to salt formation.- Continuous-flow chemistry
  • Biocatalysis
  • Use of recyclable catalysts
  • - Higher atom economy
  • Reduced waste and energy consumption
  • Improved process safety
  • One-Pot Salt SynthesisStreamline the manufacturing process of this compound.Develop a reaction sequence where ibuprofen synthesis and salt formation occur in a single reactor.- Reduced production time and cost
  • Simplified purification steps
  • Prodrug DerivatizationModify the pharmacokinetic properties of the compound.- Esterification or amidation of ibuprofen's carboxylic acid group.- Enhanced membrane permeability
  • Targeted drug delivery
  • Sustained release profiles
  • Chiral SynthesisProduce enantiomerically pure (S)-ibuprofen isobutanolammonium.- Asymmetric synthesis of (S)-ibuprofen
  • Chiral resolution of racemic ibuprofen before salt formation
  • - Potentially higher efficacy
  • Reduced metabolic load and potential side effects
  • Advanced Characterization Beyond Current Methodologies

    While standard characterization techniques like Fourier-Transform Infrared Spectroscopy (FT-IR), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) are fundamental, future research must employ more advanced methodologies to fully elucidate the properties of this compound. nih.govnih.govresearchgate.net

    A deeper understanding of the solid-state properties is critical. Advanced XRPD techniques, such as variable temperature studies, could reveal potential polymorphic transformations that might impact stability and dissolution. Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy would offer invaluable insight into the molecular-level interactions between the ibuprofen anion and the isobutanolammonium cation within the crystal lattice, something that is not achievable with standard techniques.

    For morphological analysis, techniques like Atomic Force Microscopy (AFM) and advanced Scanning Electron Microscopy (SEM) can provide nanoscale details of the crystal surface and defects. nih.govbenthamopen.com Furthermore, nano-indentation could be used to probe the mechanical properties of the crystals, which is crucial information for tablet formulation and manufacturing. The characterization of its behavior in solution could be advanced by using techniques like Dynamic Light Scattering (DLS) to investigate particle size and aggregation in different media, which is pertinent to its formulation in aqueous solutions for topical use. nih.gov

    Table 2: Advanced Characterization Techniques for Future Investigation
    TechniqueInformation GainedRelevance to this compound
    Solid-State NMR (ssNMR)Precise molecular structure, intermolecular interactions, and conformational analysis in the solid state.Elucidates the specific ionic interactions and hydrogen bonding between the ibuprofen and isobutanolammonium ions.
    Variable Temperature XRPDDetection of polymorphism, phase transitions, and solid-state stability under thermal stress.Identifies stable crystalline forms and predicts potential stability issues during storage or processing.
    Atomic Force Microscopy (AFM)High-resolution surface topography and nanoscale morphological features.Provides detailed insight into crystal growth mechanisms and surface characteristics affecting dissolution.
    Raman SpectroscopyVibrational modes, molecular structure, and crystal lattice information. Complements FT-IR.Offers non-destructive analysis of polymorphism and chemical composition, suitable for in-situ monitoring.

    Integration of Multi-omics Data in Pharmaceutical Systems Analysis

    The mechanism of action for NSAIDs like ibuprofen is primarily understood as the inhibition of cyclooxygenase (COX) enzymes. yale.edu However, the full spectrum of cellular responses to these drugs is complex. Future research on this compound could greatly benefit from a systems biology approach, integrating various "omics" data to build a comprehensive picture of its biological effects. nih.gov

    Transcriptomics (RNA-Seq): By analyzing the gene expression profiles of relevant cells (e.g., skin or vaginal epithelial cells for topical application) treated with this compound, researchers could identify entire pathways that are modulated, beyond the well-known prostaglandin (B15479496) synthesis pathway. This could uncover novel anti-inflammatory or tissue-remodeling effects.

    Proteomics: Quantitative analysis of the proteome would reveal changes in protein expression and post-translational modifications following drug exposure. This could confirm findings from transcriptomics and identify functional changes in cellular machinery, potentially highlighting unexpected targets or mechanisms. youtube.com A recent study on NSAIDs identified the activation of the NRF2 protein as a novel anti-inflammatory mechanism for ibuprofen, a finding that proteomics could further explore. yale.edu

    Metabolomics: This would involve profiling the small-molecule metabolites in a biological system after administration of the compound. For this compound, this could help understand its local metabolic fate in target tissues and how it alters the cellular metabolic landscape, which is intrinsically linked to inflammation and healing. cmbio.io

    Integrating these multi-omics datasets can provide a holistic view of the drug's impact, helping to identify new biomarkers for efficacy and to understand the variability in patient responses. mdpi.comresearchgate.net

    Predictive Modeling for Formulation Optimization and Stability

    Computational and predictive modeling offers a powerful toolset to accelerate the development and optimization of pharmaceutical products. patheon.com For this compound, these approaches can be applied to both formulation design and stability prediction.

    Formulation Optimization: Physiologically Based Biopharmaceutics Modeling (PBBM) can be used to simulate the absorption and local distribution of this compound from various topical formulations. nih.gov By modeling factors like drug release from the vehicle, partitioning into the skin or mucosal layers, and local metabolism, researchers can virtually screen and optimize formulation parameters (e.g., excipient type, concentration) to achieve a desired therapeutic effect. patheon.comresearchgate.net This reduces the need for extensive experimental studies. Machine learning algorithms could also be trained on experimental data to predict formulation performance based on its composition and physicochemical properties. nih.gov

    Stability Prediction: Predicting the long-term chemical and physical stability of this compound is crucial. Molecular dynamics (MD) simulations could be employed to model the interactions of the salt with moisture and excipients at an atomic level, providing insights into degradation pathways and physical changes like polymorphism. nih.gov Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate molecular or crystalline structure features with stability outcomes. Furthermore, kinetic modeling based on accelerated stability data can be used to more accurately predict the shelf-life of different formulations under various storage conditions. researchgate.net

    Table 3: Predictive Modeling Applications in Future Research

    Modeling ApproachApplication AreaSpecific GoalPotential Tools
    Molecular Dynamics (MD)StabilitySimulate interactions with water and excipients to predict degradation and physical instability.GROMACS, AMBER
    PBBM/PBPK ModelingFormulationPredict local drug concentration in target tissues from topical formulations.GastroPlus™, Simcyp®
    Machine LearningFormulation & StabilityPredict formulation performance and shelf-life based on compositional and experimental data.- Random Forest
  • Neural Networks
  • Support Vector Machines
  • Kinetic ModelingStabilityAnalyze accelerated stability data to predict long-term stability and shelf-life.COMSOL Multiphysics, MATLAB

    Q & A

    Basic Research Questions

    Q. What are the established methods for synthesizing and characterizing ibuprofen isobutanolammonium, and how do analytical techniques validate its purity and structure?

    • Methodological Answer : The synthesis typically involves solvent evaporation to form the ammonium salt. Characterization requires a multi-technique approach:

    • PXRD identifies crystalline structure and polymorphic forms.
    • FTIR confirms functional groups (e.g., carboxylate and ammonium stretching bands).
    • Thermal analysis (TGA/DSC) assesses decomposition points and thermal stability.
    • Solubility studies use shake-flask methods with HPLC quantification in buffers simulating physiological pH (e.g., phosphate buffer pH 7.2) .

    Q. How can researchers design experiments to assess the solubility and stability of this compound under varying physiological conditions?

    • Methodological Answer :

    • Solubility : Use the shake-flask method with HPLC analysis in media mimicking gastric (pH 1.2) and intestinal (pH 6.8–7.4) environments. Include ionic strength adjustments to reflect physiological conditions.
    • Stability : Conduct accelerated stability studies under controlled humidity/temperature (e.g., 40°C/75% RH) with periodic sampling. Monitor degradation via HPLC and FTIR to detect hydrolysis or oxidation byproducts .

    Q. What methodological considerations are critical for determining the thermal stability of this compound using thermogravimetric analysis (TGA)?

    • Methodological Answer :

    • Use a heating rate of 10°C/min under nitrogen to avoid oxidative decomposition.
    • Correlate weight loss events with DSC endotherms to distinguish melting from decomposition.
    • Compare results with PXRD post-analysis to confirm structural integrity or phase changes .

    Advanced Research Questions

    Q. How can discrepancies between in vitro dissolution data and in vivo bioavailability profiles of ibuprofen formulations be systematically analyzed?

    • Methodological Answer :

    • Perform in vitro-in vivo correlation (IVIVC) using compartmental pharmacokinetic models (e.g., Wagner-Nelson method).
    • Statistically correlate dissolution rate constants (k) with absorption parameters (e.g., AUC, Cmax) via Pearson’s r.
    • Resolve outliers (e.g., brands failing USP dissolution criteria) by analyzing formulation excipients or tablet disintegration times using ANOVA and SEM .

    Q. What advanced pharmacokinetic models are suitable for interpreting the absorption kinetics of this compound, and how can conflicting model outputs be reconciled?

    • Methodological Answer :

    • Lockwood Model : Focuses on free vs. total drug area-under-curve relationships.
    • Greenblatt Model : Prioritizes absorption rate constants (Ka) and Tmax.
    • Use Akaike Information Criterion (AIC) to compare model fits. Reconcile discrepancies by validating assumptions (e.g., linear vs. nonlinear absorption) using crossover studies with plasma concentration-time profiles .

    Q. In comparative bioavailability studies, what statistical approaches are recommended to address inter-brand variability in ibuprofen tablet performance?

    • Methodological Answer :

    • Apply two-way ANOVA to isolate formulation effects from inter-subject variability.
    • Use noncompartmental analysis for AUC and Cmax comparisons.
    • For dissolution outliers, perform post hoc tests (e.g., Tukey’s HSD) to identify formulation-specific failures (e.g., poor disintegration due to coating thickness) .

    Q. How should researchers adjust experimental protocols when clinical efficacy data (e.g., vaginal application studies) contradict in vitro mechanistic findings?

    • Methodological Answer :

    • Re-evaluate bio-relevant dissolution conditions (e.g., vaginal fluid pH 4.5 vs. standard pH 7.4 buffers).
    • Incorporate ex vivo permeation studies using mucosal tissue models.
    • Cross-validate with PK/PD modeling to reconcile clinical outcomes (e.g., symptom relief) with in vitro dissolution rates .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.